1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-
Overview
Description
1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom, with a 4-chlorophenyl group attached to one end and a 4-methoxyphenyl group attached to the other. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the Claisen condensation reaction between 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in anhydrous ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- may involve large-scale Claisen condensation reactions using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is isolated using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedione, 1-(4-chlorophenyl)-3-phenyl-: Similar structure but lacks the methoxy group.
1,3-Propanedione, 1-(4-methoxyphenyl)-3-phenyl-: Similar structure but lacks the chloro group.
1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- is unique due to the presence of both chloro and methoxy substituents on the aromatic rings. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-20-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJEXGLRWDMDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458851 | |
Record name | 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37975-19-2 | |
Record name | 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37975-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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